(2'S,3R)-2'-[3-[(E)-2-[4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one (2'S,3R)-2'-[3-[(E)-2-[4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one Ocifisertib is a polo-like kinase 4 (PLK4) inhibitor with potential antineoplastic activity. Upon administration, ocifisertib selectively inhibits PLK4, which results in the disruption of mitosis and the induction of apoptosis. PLK4 inhibition also prevents cell division and inhibits proliferation of PLK4-overexpressing tumor cells. PLK4, a member of the polo family of serine/threonine kinases overexpressed in a variety of cancer cell types, plays a crucial role in the regulation of centriole duplication during the cell cycle.
Brand Name: Vulcanchem
CAS No.: 1338806-73-7
VCID: VC0002586
InChI: InChI=1S/C33H34N4O3/c1-20-17-37(18-21(2)40-20)19-23-6-4-22(5-7-23)8-12-29-26-11-9-24(14-31(26)36-35-29)28-16-33(28)27-15-25(39-3)10-13-30(27)34-32(33)38/h4-15,20-21,28H,16-19H2,1-3H3,(H,34,38)(H,35,36)/b12-8+/t20-,21+,28-,33-/m0/s1
SMILES: CC1CN(CC(O1)C)CC2=CC=C(C=C2)C=CC3=NNC4=C3C=CC(=C4)C5CC56C7=C(C=CC(=C7)OC)NC6=O
Molecular Formula: C33H34N4O3
Molecular Weight: 534.6 g/mol

(2'S,3R)-2'-[3-[(E)-2-[4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one

CAS No.: 1338806-73-7

Cat. No.: VC0002586

Molecular Formula: C33H34N4O3

Molecular Weight: 534.6 g/mol

* For research use only. Not for human or veterinary use.

(2'S,3R)-2'-[3-[(E)-2-[4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one - 1338806-73-7

Specification

CAS No. 1338806-73-7
Molecular Formula C33H34N4O3
Molecular Weight 534.6 g/mol
IUPAC Name (2'S,3R)-2'-[3-[(E)-2-[4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one
Standard InChI InChI=1S/C33H34N4O3/c1-20-17-37(18-21(2)40-20)19-23-6-4-22(5-7-23)8-12-29-26-11-9-24(14-31(26)36-35-29)28-16-33(28)27-15-25(39-3)10-13-30(27)34-32(33)38/h4-15,20-21,28H,16-19H2,1-3H3,(H,34,38)(H,35,36)/b12-8+/t20-,21+,28-,33-/m0/s1
Standard InChI Key DADASRPKWOGKCU-FVTQAUBDSA-N
Isomeric SMILES C[C@@H]1CN(C[C@@H](O1)C)CC2=CC=C(C=C2)/C=C/C3=NNC4=C3C=CC(=C4)[C@@H]5C[C@]56C7=C(C=CC(=C7)OC)NC6=O
SMILES CC1CN(CC(O1)C)CC2=CC=C(C=C2)C=CC3=NNC4=C3C=CC(=C4)C5CC56C7=C(C=CC(=C7)OC)NC6=O
Canonical SMILES CC1CN(CC(O1)C)CC2=CC=C(C=C2)C=CC3=NNC4=C3C=CC(=C4)C5CC56C7=C(C=CC(=C7)OC)NC6=O

Introduction

Structural Overview and Chemical Classification

The titled compound belongs to a class of synthetic spiro[cyclopropane-1,3'-indolin]-2'-ones that have gained significant attention due to their biological activities. The structure features several key moieties that contribute to its pharmacological profile:

Core Structure

The central scaffold is a 5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one system with defined stereochemistry (2'S,3R) at the spirocyclic junction. This spirocyclopropane-indolinone core represents a bioisosteric replacement for the previously reported (E)-3-((1H-indazol-6-yl)methylene)indolin-2-ones, which were identified as PLK4 inhibitors . The spirocyclic structure provides conformational rigidity while maintaining the spatial arrangement necessary for target binding.

Functional Groups and Substituents

The compound incorporates several carefully selected substituents:

  • A 1H-indazol-6-yl group at the 2' position of the spirocyclopropane

  • A methoxy group at the 5-position of the indolinone ring, enhancing binding interactions

  • An (E)-configured ethenyl linker connecting the indazole moiety to a phenyl ring

  • A chiral (2S,6R)-2,6-dimethylmorpholin-4-yl]methyl substituent on the phenyl ring, likely improving solubility and pharmacokinetic properties

The stereochemical centers at both the spirocyclic junction (2'S,3R) and the dimethylmorpholine moiety (2S,6R) are critical for optimal biological activity, as they position the pharmacophoric elements in the correct spatial orientation for target engagement.

Synthesis and Chemical Properties

Synthetic Approach

The synthesis of this complex molecule likely builds upon established methodologies for related compounds. Based on published procedures for similar structures, a potential synthetic route would involve:

Spirocyclopropane Core Formation

The spirocyclopropane-indolinone core can be prepared through cyclopropanation reactions of 3-phenacylideneoxindoles. One efficient approach involves a one-pot procedure where 3-phenacylideneoxindoles react with hydrazine followed by in situ treatment with lead(IV) acetate, resulting in diastereoselective cyclopropanation . Alternatively, rare-earth metal salts can be employed to achieve highly diastereoselective formation of polysubstituted spirocyclopropyl oxindoles .

Indazole Incorporation

The incorporation of the indazole moiety at the 2'-position of the spirocyclopropane may follow methods described for related compounds. This likely involves coupling reactions with appropriately functionalized indazole derivatives .

Physical and Chemical Properties

Based on the properties of related compounds, the following characteristics can be anticipated:

PropertyExpected ValueBasis for Estimation
Molecular Weight~600-650 g/molCalculated from molecular formula
AppearanceCrystalline solidTypical for similar indolinone derivatives
SolubilityEnhanced aqueous solubility compared to non-morpholine analogsPresence of morpholine group
StabilityStable under normal conditionsCharacteristic of spirocyclopropane-indolinones
LogP~3.5-4.5Estimated from structural components
Hydrogen Bond Acceptors7Structural analysis
Hydrogen Bond Donors2Structural analysis

Biological Activity and Mechanism of Action

PLK4 Inhibition

The compound is designed as a PLK4 inhibitor, building upon research showing that related (3-aryl-1H-indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-ones are potent and selective inhibitors of this kinase . PLK4 is a master regulator of centriole duplication that is important for maintaining genome integrity. Overexpression of PLK4 has been found in several human cancers and is linked with a predisposition to tumorigenesis .

The racemic cyclopropane-linked compounds have shown PLK4 affinity and antiproliferative activity comparable to their alkene-linked congeners, supporting the bioisosteric relationship between these structural motifs . The stereospecific compound described here likely exhibits enhanced potency and selectivity due to its defined stereochemistry.

Anticancer Activity

Based on the properties of related compounds, this molecule would be expected to demonstrate significant antiproliferative activity against various cancer cell lines. Similar spiro[cyclopropane-1,3'-indolin]-2'-ones have shown promising activity against multiple human cancer cell lines, including:

  • HT-29 (colon cancer)

  • DU-145 (prostate cancer)

  • Hela (cervical cancer)

  • A-549 (lung cancer)

  • MCF-7 (breast cancer)

The mechanism of action involves cell cycle arrest in the G0/G1 phase leading to caspase-3 dependent apoptotic cell death, as demonstrated by flow cytometric analysis of related compounds. Measurement of mitochondrial membrane potential and Annexin V-FITC assay with similar compounds suggests that cell death occurs through apoptosis .

Cellular Effects and Signaling Pathways

The target compound likely affects several cellular processes and signaling pathways:

  • Disruption of centriole duplication through PLK4 inhibition

  • Mitotic catastrophe due to centrosome amplification defects

  • Cell cycle arrest and apoptosis induction

Table 1: Predicted Biological Activities Based on Related Compounds

ActivityPotency RangeReference CompoundReference
PLK4 InhibitionLow nM range(3-aryl-1H-indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-ones
Antiproliferative Effect (MDA-MB-468)IC₅₀ <100 nMCompound 13b (PLK4 inhibitor)
Tumor Growth Inhibition>90% at 10 mg/kgSimilar spiro compounds
Cell Cycle EffectsG0/G1 arrestSpiro[cyclopropane-1,3'-indolin]-2'-ones

Structure-Activity Relationships

Key Pharmacophoric Elements

Structure-activity relationship studies of related compounds reveal several critical structural features that contribute to PLK4 inhibitory activity and anticancer properties:

Spirocyclopropane-Indolinone Core

The replacement of the methylene bridge in (E)-3-((1H-indazol-6-yl)methylene)indolin-2-ones with a spirocyclopropane motif maintains potency while potentially improving metabolic stability . This bioisosteric replacement was a significant advance in the development of PLK4 inhibitors.

Indazole Moiety

Indazole-containing derivatives have demonstrated various biological activities, including kinase inhibition. The indazole scaffold has been shown to confer potent inhibitory activity against several kinases, including:

  • Bcr-Abl (wild type and T315I mutant)

  • CHK1, CDK2, MEK1, GSK3β, BRAF

  • Fibroblast growth factor receptors (FGFRs)

  • Epidermal growth factor receptor (EGFR)

The 1H-indazol-6-yl positioning appears to be optimal for PLK4 inhibition in this class of compounds.

Methoxy Substitution

The 5-methoxy group on the indolinone ring enhances binding interactions and potentially improves pharmacokinetic properties. Similar methoxy-substituted spirocyclopropane-indolinones have shown improved biological activities compared to unsubstituted analogs .

(E)-Ethenyl Linker

The (E)-configured ethenyl linker connecting the indazole to the phenyl ring maintains the optimal spatial arrangement of the pharmacophoric elements. This configuration is crucial for positioning the terminal phenyl ring for optimal interactions within the binding pocket .

Dimethylmorpholine Substituent

The (2S,6R)-2,6-dimethylmorpholin-4-yl]methyl group on the phenyl ring likely serves multiple purposes:

  • Enhancing aqueous solubility

  • Improving pharmacokinetic properties

  • Providing additional binding interactions with the target protein

Similar morpholine-containing compounds have shown three times greater water solubility compared to their non-morpholine counterparts .

Stereochemical Requirements

The specific stereochemistry at both the spirocyclic junction (2'S,3R) and the dimethylmorpholine moiety (2S,6R) is critical for optimal biological activity. These stereochemical elements position the pharmacophoric groups in the correct spatial orientation for target engagement.

Table 2: Structure-Activity Relationships of Key Structural Elements

Structural ElementEffect on ActivitySupporting Evidence
Spirocyclopropane vs. Methylene BridgeMaintained potency with improved stabilityComparable PLK4 affinity with cyclopropane-linked compounds
1H-Indazol-6-yl PositioningOptimal for PLK4 inhibitionPotent PLK4 inhibition in related series
5-Methoxy SubstitutionEnhanced binding and PK propertiesImproved activity in methoxy-substituted analogs
(E)-Ethenyl ConfigurationOptimal spatial arrangementCritical for positioning terminal groups
(2S,6R)-DimethylmorpholineEnhanced solubility and PK profile3× greater water solubility in morpholine analogs

Comparative Analysis with Other PLK4 Inhibitors

Evolution of PLK4 Inhibitors

The development of PLK4 inhibitors has progressed through several structural iterations:

  • Early PLK4 inhibitors based on other kinase inhibitor scaffolds

  • (E)-3-((1H-indazol-6-yl)methylene)indolin-2-ones identified through virtual screening and structure-based design

  • Bioisosteric replacement with (3-aryl-1H-indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-ones

  • Further refinement with stereospecific spirocyclopropane compounds and optimized substituents

The titled compound represents a highly optimized structure within this evolutionary progression.

Comparative Advantage

Compared to earlier PLK4 inhibitors, this compound likely offers several advantages:

  • Enhanced target selectivity due to optimized structural features

  • Improved pharmacokinetic properties through the incorporation of the dimethylmorpholine group

  • Potentially greater metabolic stability from the spirocyclopropane core

  • Defined stereochemistry leading to more consistent biological responses

Table 3: Comparative Analysis of PLK4 Inhibitor Classes

Inhibitor ClassKey FeaturesAdvantagesLimitations
Early Kinase InhibitorsAdapted from other kinase inhibitor scaffoldsEstablished scaffoldsLimited selectivity
(E)-3-((1H-indazol-6-yl)methylene)indolin-2-onesIndazole-indolinone hybridGood potency, structure-based designPotential metabolic liability at methylene bridge
Racemic (3-aryl-1H-indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-onesSpirocyclopropane bioisostereImproved stability, maintained potencyRacemic mixture
(2'S,3R)-2'-[3-[(E)-2-[4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-oneStereospecific with optimized substituentsEnhanced potency, selectivity, and PK propertiesComplex synthesis with multiple stereogenic centers

Future Research Directions

Further Structural Optimization

Despite the high level of optimization already achieved, several avenues for further structural refinement could be explored:

  • Alternative heterocyclic replacements for the indazole moiety

  • Modification of the ethenyl linker to enhance metabolic stability

  • Exploration of different substituents on the indolinone ring

  • Alternative solubilizing groups to the dimethylmorpholine

Expanded Biological Evaluation

Future research could focus on:

  • Comprehensive kinase selectivity profiling against a broader panel

  • Evaluation in additional cancer models, particularly those with PLK4 amplification

  • Combination studies with established chemotherapeutics or targeted agents

  • Investigation of potential resistance mechanisms and strategies to overcome them

Clinical Development Considerations

For advancing this compound or related analogs toward clinical development, several aspects would need to be addressed:

  • Scale-up synthesis with attention to stereochemical control

  • Comprehensive toxicological evaluation

  • Formulation development for optimal delivery

  • Biomarker identification for patient selection in clinical trials

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator